An In-Depth Technical Guide to the Physicochemical Properties of Methyl Formylcarbamate and Related Carbamates
An In-Depth Technical Guide to the Physicochemical Properties of Methyl Formylcarbamate and Related Carbamates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Nomenclature Clarification
The term "methyl formylcarbamate" is structurally ambiguous. It could refer to several isomers, with the most likely being N-formyl methyl carbamate. However, this compound is not extensively documented. A more frequently encountered class of molecules incorporates the methyl carbamate and formyl moieties within a larger, often aromatic, scaffold. A prime example is methyl (4-formylphenyl)carbamate, which contains both a reactive formyl (aldehyde) group and a stable methyl carbamate group.[1] This guide will use methyl (4-formylphenyl)carbamate as a primary exemplar for discussing the interplay of these functional groups, supplemented with data on the parent methyl carbamate to elucidate the core properties of the carbamate functional group.
Carbamates are a crucial class of organic compounds, structurally characterized by a carbonyl group flanked by an ether and an amine linkage. They are considered hybrids of esters and amides.[2] The carbamate functional group is a known pharmacophore present in numerous biologically active compounds, including insecticides and pharmaceuticals.[3] Their stability and ability to participate in hydrogen bonding make them valuable in drug design.[3] The addition of a formyl group introduces a versatile synthetic handle and a site for further chemical modification.
Physicochemical Properties
Due to the scarcity of direct experimental data for a specific "methyl formylcarbamate," the following table summarizes the known physical and chemical constants of methyl carbamate and other related compounds to provide a useful reference. These molecules share key functional groups and offer insights into the expected properties.
| Property | Methyl Carbamate | Methyl (4-formylphenyl)carbamate (Estimated) |
| Molecular Formula | C₂H₅NO₂ | C₉H₉NO₃ |
| Molecular Weight | 75.07 g/mol [4] | 179.17 g/mol |
| Appearance | White crystalline solid[4] | Likely a solid |
| Melting Point | 54 °C (129 °F)[2][4] | Data not available |
| Boiling Point | 177 °C (351 °F) at 760 mmHg[2][4] | Data not available |
| Solubility | Soluble in water (≥100 mg/mL at 20°C)[2][4] | Likely soluble in organic solvents |
| Density | 1.1361 g/cm³ at 56 °C[2][4] | Data not available |
| logP (Octanol/Water) | -0.66[4] | Data not available |
Chemical Properties and Reactivity
Molecules combining a formyl group and a methyl carbamate moiety, such as methyl (4-formylphenyl)carbamate, are bifunctional.[1] The reactivity of each functional group can be influenced by the other, particularly in aromatic systems where electronic effects are transmitted through the ring.
The Formyl Group: A Hub of Reactivity
The aldehyde (formyl) group is an electrophilic center, making it susceptible to nucleophilic attack. It is the primary site for a variety of chemical transformations[1]:
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Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced to a more complex amine. This reaction is often catalyzed by mild acids (optimal pH 4-6), and the removal of water can drive the reaction to completion.[1]
-
Wittig Reaction: The reaction with a phosphorus ylide to form an alkene, providing a powerful method for C-C bond formation.
-
Knoevenagel Condensation: A condensation reaction with a compound containing an active methylene group.
-
Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.
The Methyl Carbamate Group: Stability and Modification
The methyl carbamate group is generally stable under neutral conditions.[1] However, it can undergo hydrolysis to the corresponding amine, alcohol, and carbon dioxide under strong acidic or basic conditions.[1] Carbamates are chemically similar to amides but can be more reactive.[2] They are incompatible with strong acids, bases, and strong reducing agents.[2]
The following diagram illustrates the key reactive sites of a generic formyl-substituted aryl carbamate.
Caption: Reactivity map of a formyl-substituted aryl carbamate.
Synthesis Protocols
While a specific protocol for "methyl formylcarbamate" is not documented, general and well-established methods for the synthesis of aryl carbamates can be adapted. The synthesis would likely start from the corresponding amino-aldehyde.
Synthesis from Anilines and Methyl Chloroformate
A common and direct method for synthesizing methyl carbamates from anilines involves the use of methyl chloroformate.[3]
Reaction Scheme: Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl[3]
General Procedure:
-
The corresponding aniline (e.g., 4-aminobenzaldehyde) is dissolved in a suitable solvent, often a biphasic mixture such as 1,2-dichloroethane and water.[3]
-
An aqueous solution of a base, typically sodium carbonate, is added to the mixture.[3]
-
The reaction mixture is cooled in an ice bath.
-
Methyl chloroformate is added dropwise to the stirred biphasic mixture.[3]
-
The reaction is allowed to proceed, often overnight at room temperature.[3]
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).[3]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Greener Synthesis using Methyl Formate
A more environmentally friendly approach utilizes methyl formate as a carbonylating agent, which can be performed under milder conditions compared to methods involving phosgene or its derivatives.[3][5][6]
General Procedure:
-
The aniline, a suitable catalyst (e.g., a palladium-based catalyst), and methyl formate are combined in a pressure reactor.[3][5]
-
The reaction is heated under pressure until completion.
-
The product is isolated and purified.
The following diagram outlines the general experimental workflow for the synthesis of a methyl aryl carbamate.
Caption: General workflow for methyl aryl carbamate synthesis.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl formylcarbamate derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the carbonyl (C=O) stretch of the carbamate (around 1700-1730 cm⁻¹), and the carbonyl stretch of the aldehyde (around 1690-1715 cm⁻¹). The C-O stretching of the ester part of the carbamate would appear in the 1250-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would show a singlet for the methyl group of the carbamate at around 3.7 ppm. The N-H proton would appear as a broad singlet, and the aldehyde proton would be a highly deshielded singlet at around 9-10 ppm. Aromatic protons would appear in the 7-8 ppm region.
-
¹³C NMR: The carbon spectrum would show a peak for the carbamate carbonyl carbon around 150-160 ppm and the aldehyde carbonyl carbon around 190-200 ppm. The methyl carbon would be found around 52 ppm.
-
Safety and Handling
While specific safety data for methyl formylcarbamate derivatives is limited, information on related compounds like methyl carbamate should be considered. Methyl carbamate is suspected of causing cancer.[4][7] It may be harmful if swallowed, and can cause skin and serious eye irritation.[7]
General Handling Precautions:
-
Use only in a well-ventilated area or under a fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
Applications in Research and Drug Development
The bifunctional nature of methyl formylcarbamate derivatives makes them valuable intermediates in organic synthesis and medicinal chemistry.
-
Drug Development: The carbamate moiety is a key component in many pharmaceuticals. The formyl group allows for the introduction of diverse substituents through reactions like reductive amination, enabling the synthesis of large libraries of compounds for screening.
-
Polymer Science: Carbamates are the building blocks of polyurethanes.[2] Formyl-functionalized carbamates could be used to create reactive polymers that can be further modified.
-
Agrochemicals: N-methyl carbamates are widely used as insecticides due to their anticholinesterase activity.[10]
There is no specific information available regarding the biological activity or associated signaling pathways for methyl (4-formylphenyl)carbamate.[3] However, the diverse biological roles of other carbamate-containing molecules suggest that this class of compounds warrants further investigation.[3]
Conclusion
While the compound "methyl formylcarbamate" is not well-defined in the chemical literature, an analysis of related structures provides a solid foundation for understanding the physicochemical properties and reactivity of molecules containing both a methyl carbamate and a formyl group. These bifunctional compounds are versatile building blocks with significant potential in drug discovery, materials science, and agrochemistry. This guide serves as a starting point for researchers, providing essential information and protocols to facilitate their work with this promising class of molecules.
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